![molecular formula C23H22N4O2S B2764994 5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 872596-55-9](/img/structure/B2764994.png)
5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
The compound is a derivative of pyrrolidinone . Pyrrolidinone derivatives are known to be involved in the synthesis of various compounds with potential biological activities .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized via reactions involving hydrazonoyl halides . For instance, a related compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone .Molecular Structure Analysis
The molecular structure of this compound shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N-H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis
The compound, being a derivative of pyrrolidinone, may be involved in various chemical reactions. Pyrrolidinone derivatives are known to be reactants involved in the synthesis of various compounds with potential biological activities .Scientific Research Applications
Antiviral Activity
Indole derivatives have been explored for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising antiviral effects . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole showed potency against Coxsackie B4 virus .
Antitubercular Activity
The compound’s pyrrolidine ring, combined with the indole scaffold, may contribute to its antitubercular properties. Further studies are needed to explore its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Researchers have synthesized related compounds and evaluated their in vitro antitubercular activity .
Alkaline Phosphatase Inhibition
The compound’s structure suggests potential interactions with enzymes. Screening against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP), could provide insights into its inhibitory effects .
Future Directions
properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-6-5-9-18(10-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVIEBWBZCDRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide |
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